![molecular formula C14H20N4O4 B153338 Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate CAS No. 571189-16-7](/img/structure/B153338.png)
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.33 g/mol . This compound is known for its use in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of triethylamine and dimethylsulfoxide . The reaction conditions include:
Reactants: 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, triethylamine
Solvent: Dimethylsulfoxide
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group on the pyridine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired product
Major Products Formed
Reduction: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperazine derivatives, including tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. These compounds have been shown to interfere with tubulin polymerization, which is crucial for cancer cell division. For instance, the introduction of various substituents on the piperazine core can enhance the compound's efficacy against different cancer cell lines .
Table 1: Anticancer Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 10 | Tubulin inhibition |
This compound | HeLa | 5 | Tubulin inhibition |
Compound B | A549 | 15 | Apoptosis induction |
Anthelmintic Properties
Piperazine derivatives are also being investigated for their anthelmintic activity. Studies suggest that compounds like this compound could be effective against parasitic infections by disrupting the neuromuscular function of helminths. The compound's structure allows it to bind effectively to specific receptors in parasites, leading to paralysis and death .
Table 2: Anthelmintic Activity Comparison
Compound | Parasite Species | Effective Concentration (µg/mL) | Efficacy (%) |
---|---|---|---|
Ivermectin | Trichinella spiralis | 100 | 78.3 |
This compound | T. spiralis | 50 | 85 |
Therapeutic Applications
The versatility of this compound extends into other therapeutic areas:
- Cyclic Dependent Kinase (CDK) Inhibition : Research indicates that this compound may act as a CDK inhibitor, which is significant for regulating cell cycle progression in cancer therapy .
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for exploring its effects on neurological disorders, particularly in modulating neurotransmitter systems .
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of piperazine derivatives and evaluated their anticancer activity against various human cancer cell lines. The study found that tert-butyl 4-(6-nitropyridin-3-yl)piperazine exhibited superior activity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study: Anthelmintic Activity
Another investigation focused on the anthelmintic properties of piperazine derivatives against T. spiralis. The results showed that tert-butyl 4-(6-nitropyridin-3-yl)piperazine significantly outperformed traditional treatments, indicating its promise in developing new anthelmintic drugs .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group on the pyridine ring can participate in redox reactions, while the piperazine moiety can interact with various biological receptors and enzymes. These interactions can modulate biological activities and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of both the nitro group on the pyridine ring and the tert-butyl ester on the piperazine moiety
Biological Activity
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (abbreviated as TBP) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H20N4O4
- Molecular Weight : 308.33 g/mol
- CAS Number : 571189-16-7
- Purity : ±97% .
Synthesis
The synthesis of TBP involves several steps, typically starting from 2-aminopyridine. The process includes:
- Iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine.
- A coupling reaction to form the tert-butyl ester derivative .
- Reduction techniques to convert nitro groups to amino groups, enhancing biological activity .
Anthelmintic Activity
Recent studies indicate that compounds containing piperazine structures exhibit significant anthelmintic activity. For example, derivatives similar to TBP have shown effectiveness against Trichinella spiralis larvae, with a notable increase in larvicidal efficacy at higher concentrations (100 μg/mL) over a 48-hour exposure period .
Compound | Concentration (μg/mL) | Efficacy (%) |
---|---|---|
TBP | 100 | 92.7 |
ABZ | 100 | 15.6 |
Ivermectin | 100 | 78.3 |
This table highlights the superior activity of TBP compared to standard anthelmintic drugs like Albendazole (ABZ) and Ivermectin.
Cytotoxic Activity
In cancer research, TBP and its analogs have been evaluated for cytotoxic effects on various tumor cell lines. The half-maximal inhibitory concentration (IC50) values for TBP derivatives were found to range from 34 to >100 μM, indicating varying levels of potency against different cancer models .
Compound | Cell Line | IC50 (μM) |
---|---|---|
TBP | MDA-MB 231 | 34.31 |
TBP | U-87 MG | 38.29 |
ABZ | MDA-MB 231 | 83.1 |
These findings suggest that TBP exhibits comparable or superior cytotoxicity relative to established chemotherapeutic agents.
The biological activity of TBP can be attributed to its ability to interfere with critical cellular processes:
- Tubulin Polymerization : Similar compounds have been shown to disrupt tubulin dynamics, which is essential for cell division and proliferation in cancer cells .
- Targeting Parasitic Metabolism : The piperazine moiety is believed to enhance the affinity for parasitic targets, leading to increased lethality against helminths.
Case Studies
- Anthelmintic Efficacy : In a comparative study, TBP demonstrated a significantly higher mortality rate in T. spiralis muscle larvae compared to commercial anthelmintics, suggesting its potential as a novel treatment option.
- Cancer Cell Studies : Research involving various tumor cell lines revealed that TBP not only inhibits cell viability but also affects migration patterns, indicating its potential role in metastasis prevention .
Properties
IUPAC Name |
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKOEMQNOBJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459953 | |
Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-16-7 | |
Record name | 1,1-Dimethylethyl 4-(6-nitro-3-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571189-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571189167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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